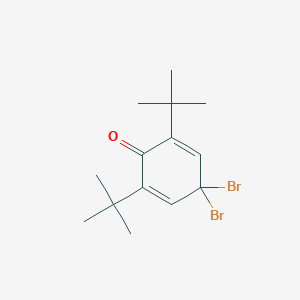
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone
説明
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is a chemical compound used in various fields of research . It is often used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone has been reported in several studies . For instance, one method involves the use of bromine and acetic acid in methanol at -50°C . Another study reported an improved synthesis method that drastically reduced the dosages of amines .Molecular Structure Analysis
The molecular structure of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is characterized by the presence of two bromine atoms and two tert-butyl groups attached to a cyclohexa-2,5-dienone ring . The InChI code for this compound is 1S/C14H20Br2O/c1-12(2,3)9-7-14(15,16)8-10(11(9)17)13(4,5)6/h7-8H,1-6H3 .Physical And Chemical Properties Analysis
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is a solid compound with a molecular weight of 364.12 . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用
Synthesis and Derivatives
- Improved synthesis techniques for derivatives of 4,4-dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone have been developed, notably for 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone. These methods involve reducing amine dosages and removing water to accelerate the reaction and improve yields. This technique has successfully synthesized diverse derivatives with yields up to 75% (Wang et al., 2014).
Tautomeric Forms
- The generation and isolation of 4-alkoxycyclohexa-2,5-dienones, tautomeric forms of similar compounds, have been described. These are generated efficiently through Ag ion-mediated reactions and show susceptibility to prototropic rearrangement under various conditions (Omura, 1996).
Catalytic Activity
- The anodic oxidation of related compounds, like 4-diazo-2,6-di-tert-butylcyclohexa-2,5-dienone, produces cation-radicals with unique π-radical structures, providing insights into electron transfer mechanisms (Iwamura et al., 1988).
Dienone-Phenol Conversions
- The acid decomposition of similar dienones shows specific reaction pathways, including nucleophile replacement, providing insights into organic synthesis processes (Malysheva et al., 1983).
Nucleophilic Addition
- Novel methods for the nucleophilic addition of isatins to sterically hindered dienones have been reported, leading to the formation of hydroxybenzylisatins and other derivatives (Bogdanov et al., 2013).
Isotope Effects in Reactions
- Studies on isotope effects in the rearrangement of similar dienones reveal mechanisms affected by solvents and catalysts, contributing to the understanding of chemical reaction dynamics (Mare et al., 1971).
Photochemical Transformations
- Investigations into the photochemical transformations of related compounds show complex rearrangements under light exposure, contributing to the field of photochemistry and materials science (Shurygina et al., 2014).
Safety and Hazards
This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Mode of Action
The exact mode of action of 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone is currently unknown due to the lack of specific studies on this compound. It is known that the compound is a brominated derivative, which suggests that it may interact with its targets through halogen bonding or other mechanisms related to its bromine atoms .
Pharmacokinetics
The compound’s bromine atoms and tert-butyl groups may influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolic stability, and its rate of excretion .
特性
IUPAC Name |
4,4-dibromo-2,6-ditert-butylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O/c1-12(2,3)9-7-14(15,16)8-10(11(9)17)13(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRFKBTXZIRGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468939 | |
| Record name | 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dienone | |
CAS RN |
1144-36-1 | |
| Record name | 4,4-Dibromo-2,6-di-tert-butylcyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



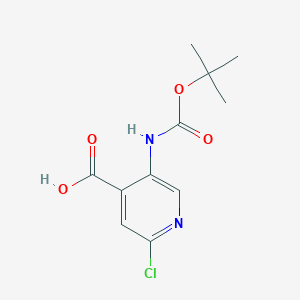
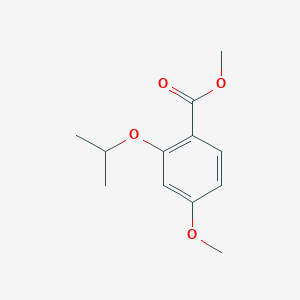
![Ethyl 3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B178988.png)
![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
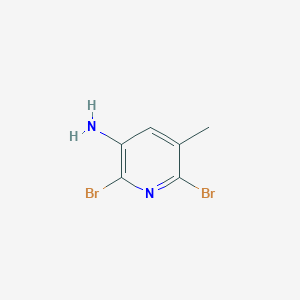
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
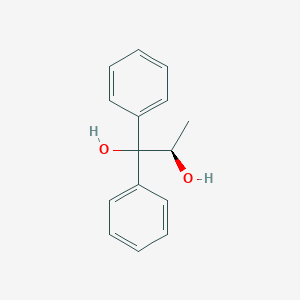
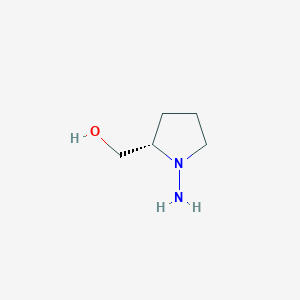
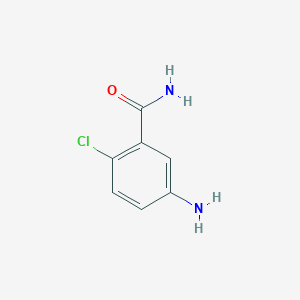
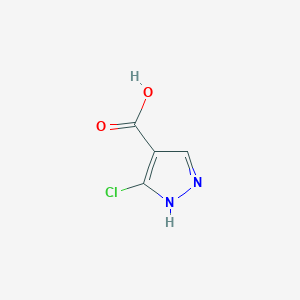



![N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B179043.png)